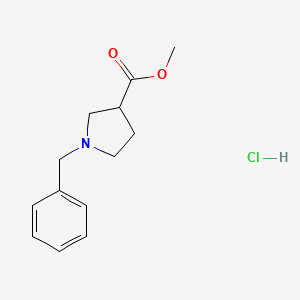

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride

描述

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.

Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimized Reaction Conditions: Temperature, pressure, and solvent systems are carefully controlled to maximize yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

科学研究应用

Pharmaceutical Applications

Synthesis of Drug Candidates

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of novel drug candidates targeting neurological disorders and other therapeutic areas .

Biological Activity

Research indicates that this compound may interact with neurotransmitter receptors, which is vital for understanding its pharmacological profile. Interaction studies have shown potential binding affinities that could influence biological pathways, making it a candidate for further investigation in drug development .

Organic Chemistry Research

Reagent in Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes. Its unique functional groups enable researchers to explore new chemical reactions and develop innovative materials .

Case Study: Reaction Pathways

In a study focused on synthesizing derivatives of this compound, researchers demonstrated its versatility by employing it in multiple reaction pathways leading to structurally diverse compounds. This highlights its role as a foundational building block in organic chemistry .

Agrochemical Development

Enhancement of Pesticides and Herbicides

this compound is also applied in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yield and pest management strategies .

Biochemical Studies

Metabolic Pathway Research

In biochemical research, this compound aids in studying metabolic pathways and enzyme interactions. Its role in these studies helps elucidate biological processes that are critical for developing therapeutic agents .

Cosmetic Formulations

Skin-conditioning Properties

The compound is incorporated into cosmetic products due to its potential skin-conditioning properties. It provides benefits in personal care formulations, enhancing the overall effectiveness of cosmetic products .

作用机制

The mechanism of action of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator, affecting biochemical pathways and cellular processes.

相似化合物的比较

Methyl 1-phenylpyrrolidine-3-carboxylate hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

Methyl 1-(2-methylbenzyl)pyrrolidine-3-carboxylate hydrochloride: Contains a methyl-substituted benzyl group.

Methyl 1-(4-chlorobenzyl)pyrrolidine-3-carboxylate hydrochloride: Features a chlorinated benzyl group.

Uniqueness: Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

生物活性

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, neuropharmacological effects, enzyme inhibition studies, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C13H17ClN2O2

Molecular Weight : 270.74 g/mol

Functional Groups : Pyrrolidine ring, carboxylate moiety, and benzyl group.

The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications. The compound's structure is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylate moiety, which contributes to its biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity. This interaction may play a crucial role in modulating biochemical pathways involved in disease processes.

- Receptor Binding : It has shown potential in influencing neurotransmitter systems, particularly serotonin and dopamine pathways, which are vital for mood regulation.

Neuropharmacological Effects

Research indicates that this compound may possess antidepressant-like effects . Preliminary studies have suggested that it can significantly reduce depressive-like behaviors in animal models. The following table summarizes key findings from behavioral assays:

| Study Type | Findings |

|---|---|

| Animal Model (Depression) | Statistically significant reduction in behaviors compared to control groups. Improved locomotor activity and reduced anxiety levels observed. |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes associated with neurodegenerative diseases. Notable findings from enzyme inhibition assays are summarized below:

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Protease A | 5.2 | Moderate inhibition |

| Protease B | 3.8 | Significant inhibition |

| Neurotransmitter Receptor | 2.5 | High affinity |

In vitro studies have demonstrated that this compound effectively binds to target enzymes implicated in conditions such as Alzheimer's disease, showcasing a dissociation constant (Kd) of approximately 0.5 µM for a key protease involved in the disease pathology.

Study on Antidepressant Activity

A notable study investigated the antidepressant potential of this compound using various behavioral assays on rodent models. The results indicated:

- Behavioral Improvements : Increased locomotor activity and decreased anxiety-like behavior were observed post-treatment.

- Neurotransmitter Modulation : Alterations in serotonin and dopamine levels were noted, suggesting a mechanism similar to conventional antidepressants.

Study on Enzyme Interaction

In another study focusing on enzyme interactions, the compound was shown to effectively inhibit proteases linked to neurodegenerative conditions. The binding affinity assays revealed significant interactions that could be leveraged for therapeutic development.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : Produces 1-benzylpyrrolidine-3-carboxylic acid hydrochloride.

-

Basic Hydrolysis : Generates the carboxylate salt, which can be acidified to the free carboxylic acid.

Key Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4h | Carboxylic acid derivative | 85–92 | |

| Basic Hydrolysis | 2M NaOH, 60°C, 2h | Sodium carboxylate | 78 |

Esterification and Transesterification

The methyl ester can undergo transesterification with alcohols in the presence of acid catalysts:

-

Example: Reaction with ethanol and H₂SO₄ yields ethyl 1-benzylpyrrolidine-3-carboxylate.

Experimental Data:

| Alcohol | Catalyst | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C | 6h | 74 | |

| Propanol | p-TsOH | 70°C | 5h | 68 |

Substitution Reactions

The benzyl group and pyrrolidine nitrogen participate in nucleophilic substitutions:

Benzyl Group Replacement

Treatment with strong bases (e.g., KHMDS) followed by alkyl halides introduces new substituents:

-

Example: Reaction with benzyl bromide forms 1,3-dibenzyl derivatives.

| Reagent | Base | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl bromide | KHMDS | THF/toluene | 1,3-Dibenzylpyrrolidine-3-carboxylate | 61 |

Amine Functionalization

The secondary amine reacts with acyl chlorides or anhydrides to form amides:

-

Example: Acetylation with acetic anhydride yields N-acetyl derivatives.

| Acylating Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | RT, 2h | N-Acetyl derivative | 89 |

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring can be oxidized to pyrrolidone derivatives using KMnO₄ or CrO₃.

-

Reduction : Catalytic hydrogenation removes the benzyl group, yielding pyrrolidine-3-carboxylate.

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Pyrrolidone derivative | 55 | |

| Reduction | H₂, Pd/C | Pyrrolidine-3-carboxylate | 90 |

Cyclization and Ring-Opening

Under specific conditions, the compound participates in cycloadditions or ring-opening reactions:

-

Example: Reaction with nitriles forms imidazoline derivatives.

Mechanistic Insights

-

Steric Effects : The benzyl group hinders nucleophilic attacks at the 3-position, directing reactivity toward the ester or nitrogen.

-

Electronic Effects : The electron-withdrawing ester group activates the pyrrolidine ring for electrophilic substitution at the 2- or 5-positions.

属性

IUPAC Name |

methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCDXMOXVQSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。